For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Structure and Application of DSPE-PEG-Maleimide
DSPE-PEG-Maleimide is a heterobifunctional lipid-polymer conjugate that has become indispensable in the field of drug delivery, particularly for the development of targeted nanoparticles and liposomes. Its modular structure allows for the stable encapsulation of therapeutic agents, prolonged systemic circulation, and specific targeting to tissues or cells of interest. This guide provides a detailed examination of its core structure, physicochemical properties, and common experimental applications.
Core Molecular Structure
DSPE-PEG-Maleimide is an amphiphilic block copolymer composed of three distinct chemical entities: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (B53596) (DSPE), a polyethylene (B3416737) glycol (PEG) linker, and a terminal maleimide (B117702) group.[1][2]
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DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This is a saturated phospholipid that serves as the hydrophobic anchor of the molecule.[3] It consists of a glycerol (B35011) backbone, two stearic acid (C18:0) fatty acid chains, and a phosphoethanolamine headgroup.[4][5] The DSPE component allows the conjugate to be stably inserted into the lipid bilayer of liposomes or the hydrophobic core of micelles and nanoparticles.[6]
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PEG (Polyethylene Glycol): This is a hydrophilic and biocompatible polymer chain represented by the structure H−(O−CH2−CH2)n−OH.[7][8][9][10][11] In DSPE-PEG-Maleimide, the PEG chain acts as a flexible spacer, extending from the nanoparticle surface. This "PEGylation" creates a hydrophilic shield that sterically hinders the binding of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system and significantly extending the circulation half-life of the nanoparticle carrier.[1][2] The length of the PEG chain can be varied, with molecular weights such as 2000 Da (PEG2000) being commonly used.[12][13]
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Maleimide: This is a reactive functional group at the distal end of the PEG chain. The maleimide group is a cyclic imide with the formula H2C2(CO)2NH.[14][15] It specifically and efficiently reacts with sulfhydryl (thiol, -SH) groups, which are present in the cysteine residues of proteins and peptides.[2][6] This reaction, typically a Michael addition, forms a stable thioether bond, enabling the covalent conjugation of targeting ligands such as antibodies, antibody fragments, peptides, or aptamers to the surface of the nanoparticle.[6][12][16]
The logical relationship of these components is visualized below. The DSPE moiety anchors the molecule into a lipid-based nanoparticle, while the PEG chain provides a "stealth" characteristic and extends the reactive maleimide group into the surrounding environment for conjugation.
Physicochemical Properties
The properties of DSPE-PEG-Maleimide are dependent on the molecular weight of the PEG linker. The table below summarizes key quantitative data for a common variant, DSPE-PEG(2000)-Maleimide.
| Property | Value | Source(s) |
| CAS Number | 474922-22-0 | [1][12][17] |
| Molecular Formula | C139H271N4O57P (average, due to PEG polydispersity) | [12] |
| Average Molecular Weight | ~2800 g/mol (DSPE: ~748 Da + PEG: ~2000 Da + Maleimide Linker) | [4][12][13] |
| Appearance | White to off-white powder | [3] |
| Purity | >95% or >99% depending on supplier | [1][12] |
| Solubility | Soluble in chloroform, DMSO, water | [3][18] |
| Storage Conditions | -20°C, under desiccating conditions to prevent maleimide hydrolysis | [1][5][12] |
| Reactive Group | Maleimide | [2][16] |
| Reacts With | Sulfhydryl / Thiol (-SH) groups | [2][6] |
Experimental Protocols
A common method for synthesizing DSPE-PEG-Maleimide involves the reaction of an amine-terminated DSPE-PEG with a maleimide-containing N-hydroxysuccinimide (NHS) ester.[19]
Materials:
-
DSPE-PEG-Amine (e.g., DSPE-PEG(2000)-Amine)
-
N-Succinimidyl-3-maleimidopropionate (SMP) or similar NHS-ester
-
Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Sephadex G-50 column for purification
Protocol:
-
Dissolve DSPE-PEG-Amine (1 equivalent) and N-succinimidyl-3-maleimidopropionate (1.2-1.5 equivalents) in a mixture of anhydrous DCM and a small amount of DMF.
-
Add triethylamine (3 equivalents) to the solution to act as a base, facilitating the reaction between the primary amine of DSPE-PEG-Amine and the NHS ester of the maleimide compound.
-
Allow the reaction to proceed at room temperature for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the product mixture by passing it through a Sephadex G-50 size-exclusion chromatography column to remove unreacted reagents and byproducts.
-
Collect the fractions containing the pure product (Mal-PEG-DSPE) and confirm its structure and purity using ¹H NMR. The characteristic peak for the maleimide protons should be present around 6.7 ppm.[20]
-
Lyophilize the purified fractions to obtain the final product as a white solid.
This protocol outlines the general workflow for creating antibody-targeted liposomes.
References
- 1. DSPE-PEG-Maleimide, 474922-22-0, PEG Lipids Supply - Biopharma PEG [biochempeg.com]
- 2. labinsights.nl [labinsights.nl]
- 3. DSPE - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 4. Distearoylphosphatidylethanolamine | C41H82NO8P | CID 102547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Distearoyl-sn-glycero-3-phosphorylethanolamine (DSPE), Phosphorylethanolamine phospholipid (CAS 4537-76-2) | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. youtube.com [youtube.com]
- 10. Polyethylene Glycol Structure [sinopeg.com]
- 11. chempep.com [chempep.com]
- 12. avantiresearch.com [avantiresearch.com]
- 13. DSPE-PEG 2000 Maleimide: R&D Systems [rndsystems.com]
- 14. Maleimide - Wikipedia [en.wikipedia.org]
- 15. Maleimide | C4H3NO2 | CID 10935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Maleimide | 541-59-3 [chemicalbook.com]
- 17. DSPE-PEG(2000) Maleimide | C53H99N4O14P | CID 156594503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. apexbt.com [apexbt.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
